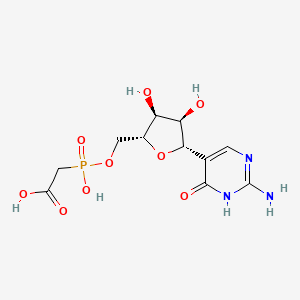
(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a pyrrolidine ring The compound’s stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a suitable dicarboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved in its action are often studied using various biochemical and biophysical techniques.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A parent compound with a simpler structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with similar dione functionality but different substituents.
Uniqueness: (S)-1-Isopropyl-3-methylpyrrolidine-2,5-dione is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(3S)-3-methyl-1-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)9-7(10)4-6(3)8(9)11/h5-6H,4H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
RLYZAAMSLJXKFS-LURJTMIESA-N |
Isomerische SMILES |
C[C@H]1CC(=O)N(C1=O)C(C)C |
Kanonische SMILES |
CC1CC(=O)N(C1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


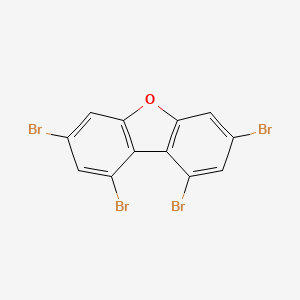
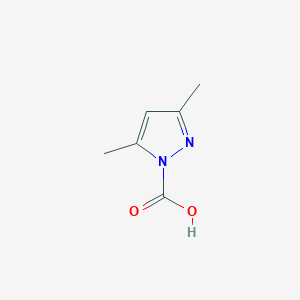

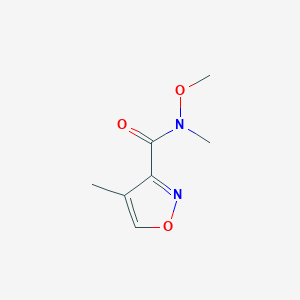
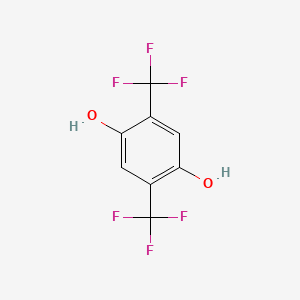



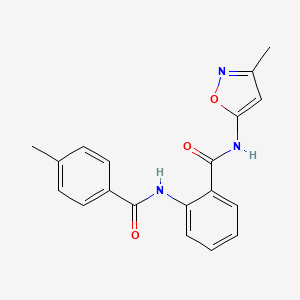
![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)

![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)
![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)
